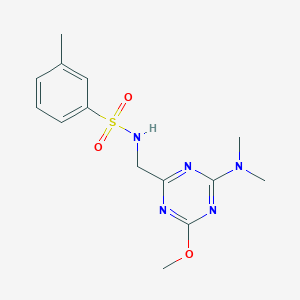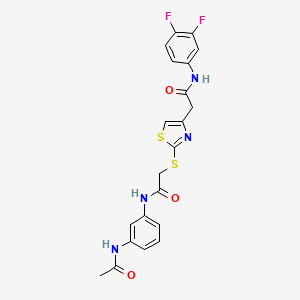
N-(4-chlorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of phenoxy acetamide .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula and the arrangement of its atoms. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-enzymatic Potential
Research has identified compounds structurally related to N-(4-chlorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide with significant antibacterial and anti-enzymatic properties. These compounds exhibit good inhibitory effects against gram-negative bacterial strains and show low potential against lipoxygenase (LOX) enzyme, highlighting their relevance in developing new antibacterial agents and understanding enzyme inhibition mechanisms (Nafeesa et al., 2017).
Vibrational Spectroscopic Signatures and Pharmacokinetics
Vibrational spectroscopy and density functional theory have been used to characterize molecules related to this compound. This research aids in understanding the stereo-electronic interactions that lead to stability and provides insights into the pharmacokinetic properties, offering a basis for evaluating inhibition activity against viruses (Jenepha Mary et al., 2022).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives have been explored to enhance antibacterial activity. These studies contribute to the development of novel compounds with improved antibacterial properties against a range of bacterial strains, indicating the versatility of the core structure in medicinal chemistry applications (Iqbal et al., 2017).
Molecular Docking and Ligand-Protein Interactions
Molecular docking studies have been conducted to understand the binding interactions of compounds structurally related to this compound with various proteins. This research is crucial for drug discovery, offering insights into how these compounds can be optimized for better therapeutic efficacy (Mary et al., 2020).
Application in Synthesis of New Compounds
The core structure of this compound serves as a foundation for synthesizing new compounds with potential antibacterial, antiviral, and enzyme inhibition activities. These synthetic efforts contribute significantly to the fields of organic chemistry and drug development, showcasing the chemical flexibility and application breadth of the molecule (Wang et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications and effects .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-14-8-11-23(12-9-14)28(26,27)17-3-2-10-22(19(17)25)13-18(24)21-16-6-4-15(20)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJKROTRDWBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
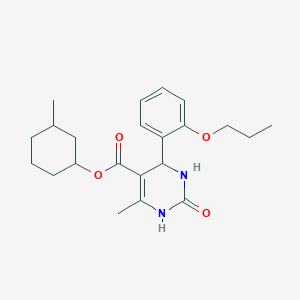
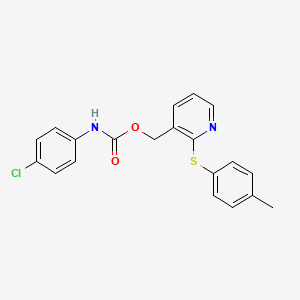
![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)
![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

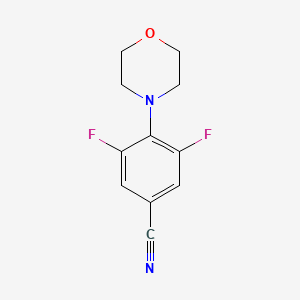
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
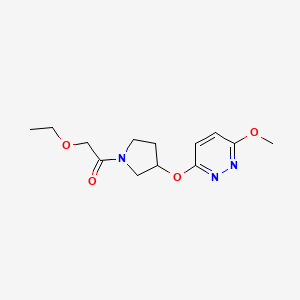
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)

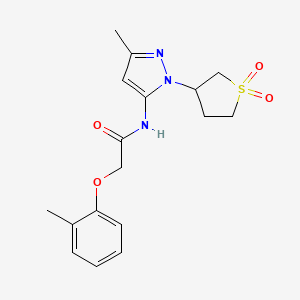
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)
